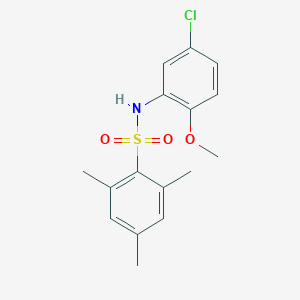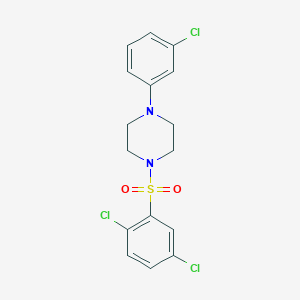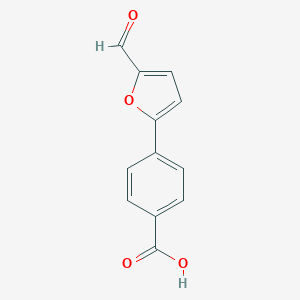
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a phenoxy group, and a benzoic acid ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate typically involves the esterification of 4-(4-nitrophenoxy)benzoic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4-(4-Amino-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-(4-Nitro-phenoxy)-benzoic acid and 3,4-dimethylphenol
Wissenschaftliche Forschungsanwendungen
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: Explored for its use in the development of novel materials with specific properties, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of (3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Nitro-phenoxy)-benzoic acid
- 3,4-Dimethyl-phenyl benzoate
- 4-(4-Amino-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester
Uniqueness
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate is unique due to the combination of its nitro group, phenoxy group, and ester linkage. This combination imparts specific chemical and physical properties that can be leveraged in various applications. For example, the presence of the nitro group can enhance its reactivity in certain chemical reactions, while the ester linkage provides a site for hydrolysis or other modifications.
Eigenschaften
CAS-Nummer |
5253-24-7 |
|---|---|
Molekularformel |
C21H17NO5 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C21H17NO5/c1-14-3-8-20(13-15(14)2)27-21(23)16-4-9-18(10-5-16)26-19-11-6-17(7-12-19)22(24)25/h3-13H,1-2H3 |
InChI-Schlüssel |
AIFDUKAOZPFNSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-[5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-hydroxybenzoic acid](/img/structure/B186140.png)




